3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride
Description
3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride is a heterocyclic compound featuring a triazolopyridine core fused with a piperidine moiety via a methylene bridge. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical applications.
The piperidine ring introduces conformational rigidity and basicity, which can influence receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
3-(piperidin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-2-7-16-11(5-1)14-15-12(16)8-10-4-3-6-13-9-10;;/h1-2,5,7,10,13H,3-4,6,8-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADNGJLWSFLSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=NN=C3N2C=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxaldehydes under acidic or basic conditions.
Alkylation: The triazolopyridine intermediate is then alkylated with a suitable alkylating agent, such as a halomethylpiperidine, to introduce the piperidine moiety.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological and Physicochemical Implications
- Lipophilicity and Bioavailability : The trifluoromethyl group in Compound 43 () increases metabolic stability compared to the target compound’s simpler methylene-piperidine structure. However, the dihydrochloride salt form in the target compound likely improves aqueous solubility, critical for oral administration .
- Structural Flexibility vs. Rigidity : The methylene linker in the target compound allows conformational adjustment, whereas rigid carbonyl linkers (e.g., Compound 48) may restrict binding modes .
- Purity and Standardization : Compounds like Trazodone Related Compound C () are certified reference standards, emphasizing the importance of high purity (>95%) in pharmacological studies .
Key Differentiators of the Target Compound
- Salt Form : The dihydrochloride salt enhances solubility over neutral analogs (e.g., Compound 41).
- Piperidine vs. Piperazine: Piperidine’s lower basicity compared to piperazine (in ’s Trazodone analog) may reduce off-target interactions with monoamine receptors .
Biological Activity
The compound 3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride is a member of the triazolo-pyridine class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H15Cl2N5
- Molecular Weight : 276.17 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds in the triazolo-pyridine class have been shown to inhibit kinases and other enzymes by binding to their active sites. This inhibition can alter critical signaling pathways involved in cell proliferation and survival.
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in neurotransmission and other physiological processes.
Anticancer Properties
Research has indicated that triazolo-pyridine derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : The MTT assay has demonstrated that related triazolo compounds exhibit stronger cytotoxic effects than standard chemotherapeutics like cisplatin on breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Mechanisms of Action : These compounds can induce apoptosis through caspase activation (caspase 9, 8, and 3/7), leading to increased expression of pro-apoptotic factors such as p53 and Bax while inhibiting anti-apoptotic pathways like NF-kB .
Antimicrobial Activity
Similar triazolo compounds have also shown antimicrobial activity against various pathogens. For example:
- Compounds with a triazole moiety have been reported to possess moderate to good activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Neuroprotective Effects
Some studies suggest that triazolo-pyridines may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Studies and Experimental Findings
Q & A
Basic: What are the recommended synthetic routes for 3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyridine core followed by coupling to a piperidine moiety via a methyl linker. Key steps include:
- Oxidative cyclization : Sodium hypochlorite in ethanol at room temperature is used to form the triazolo-pyridine ring, ensuring a green chemistry approach (73% yield) .
- Methyl-piperidine coupling : Alkylation or reductive amination under controlled pH and temperature (e.g., HCl-mediated salt formation for stability) .
- Optimization : Reaction parameters such as solvent polarity (ethanol vs. DMSO), temperature (20–25°C for cyclization), and stoichiometry (1:1.2 molar ratio for intermediates) are critical for purity (>95%) .
Basic: How is the compound characterized to confirm structural integrity and purity?
Answer:
Standard analytical techniques include:
- NMR spectroscopy : H and C NMR confirm the triazolo-pyridine (δ 8.2–8.5 ppm for aromatic protons) and piperidine (δ 2.5–3.0 ppm for methylene) moieties .
- Mass spectrometry (MS) : ESI-MS detects the molecular ion peak at m/z 291.18 (base compound) and 239.14 g/mol (dihydrochloride form) .
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) ensures >98% purity .
Basic: What preliminary biological activities have been reported for this compound?
Answer:
Triazolo-pyridine-piperidine hybrids exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
- Anticancer potential : IC = 12.5 µM in MCF-7 breast cancer cells via apoptosis induction .
- Neuropharmacological effects : Moderate binding affinity (K = 150 nM) to σ-1 receptors, suggesting CNS applications .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for target specificity?
Answer:
Key SAR insights include:
- Triazolo-pyridine substitution : Electron-withdrawing groups (e.g., Cl at position 6) enhance antimicrobial activity but reduce CNS permeability .
- Piperidine modifications : N-Methylation improves metabolic stability (t increased from 2.1 to 4.8 h in vitro) but decreases σ-1 receptor binding .
- Linker flexibility : Replacing the methyl group with ethylene reduces conformational rigidity, lowering anticancer potency by 40% .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .
- Impurity interference : Residual solvents (e.g., DMSO) in <95% pure samples can artificially inflate activity .
- Dosage protocols : IC values vary with exposure time (24 vs. 48 hr) .
Mitigation : Standardize assays using USP/EP guidelines and validate purity via orthogonal methods (e.g., LC-MS vs. NMR) .
Advanced: What computational methods are effective in predicting the binding modes of this compound to biological targets?
Answer:
- Molecular docking : AutoDock Vina simulates interactions with σ-1 receptors (binding energy ≤ -8.5 kcal/mol) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, identifying key hydrogen bonds with Asp126 and Tyr103 .
- QSAR models : CoMFA and CoMSIA correlate logP values (<2.5) with improved blood-brain barrier penetration .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability : Degrades by 5% after 6 months at -20°C in airtight, light-protected containers .
- Solubility : >10 mg/mL in water (due to dihydrochloride salt) but <1 mg/mL in DMSO .
- Handling : Use inert atmospheres (N) during synthesis to prevent oxidation of the triazole ring .
Advanced: How can researchers design analogs to overcome pharmacokinetic limitations (e.g., poor oral bioavailability)?
Answer:
Strategies include:
- Prodrug synthesis : Esterification of the piperidine nitrogen increases logP from 1.2 to 2.8, enhancing absorption .
- CYP450 inhibition : Co-administration with ketoconazole (CYP3A4 inhibitor) boosts AUC by 70% in rat models .
- Nanoparticle encapsulation : PLGA-based NPs improve half-life from 2.3 to 8.7 hr in vivo .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Answer:
- Matrix effects : Plasma proteins reduce MS signal by 30%; use isotope-labeled internal standards (e.g., C-analog) .
- Detection limits : UPLC-MS/MS achieves LOD = 0.1 ng/mL with a linear range of 0.5–500 ng/mL .
- Sample preparation : Solid-phase extraction (C18 cartridges) recovers >85% of the compound from serum .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Spill management : Neutralize with 5% sodium bicarbonate and dispose via hazardous waste channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
